4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular identity characterized by the empirical formula C₁₅H₁₃N₃O and a molecular weight of 251.28 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature system recognizes this structure as 4-amino-3-(4-methylphenyl)quinazolin-2-one, reflecting the tautomeric relationship between the imino and amino forms. The Chemical Abstracts Service has assigned the unique identifier 2097936-92-8 to this compound, facilitating its unambiguous identification in chemical databases and literature.
The structural architecture of this molecule encompasses a tetrahydroquinazolinone core framework, which consists of a benzene ring fused to a pyrimidine ring system. The quinazolinone scaffold represents a fundamental heterocyclic motif wherein nitrogen atoms occupy positions 1 and 3 of the six-membered pyrimidine ring, with a carbonyl group positioned at carbon 2. The specific substitution pattern of this compound features an imino group (=NH) at position 4 and a para-methylphenyl group attached to nitrogen 3, creating a distinctive molecular topology that influences both its chemical properties and potential biological activities.
Table 1: Molecular Descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.28 g/mol |
| Chemical Abstracts Service Number | 2097936-92-8 |
| International Union of Pure and Applied Chemistry Name | 4-amino-3-(4-methylphenyl)quinazolin-2-one |
| PubChem Compound Identifier | 126854519 |
| Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |
The nomenclature conventions applied to this compound reflect the systematic approach to naming heterocyclic structures established by the International Union of Pure and Applied Chemistry. Alternative nomenclature systems recognize this structure as 4-imino-3-(p-tolyl)-3,4-dihydroquinazolin-2(1H)-one, emphasizing the para-tolyl substituent and the specific hydrogenation state of the quinazolinone ring system. These naming variations demonstrate the complexity inherent in heterocyclic nomenclature and the importance of standardized identification systems in chemical communication.
The Simplified Molecular Input Line Entry System representation of this compound, expressed as CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N, provides a linear textual description of the molecular structure that enables computational analysis and database searching. This notation system encodes the connectivity of atoms within the molecule, facilitating automated structure recognition and comparison across chemical databases. The InChI (International Chemical Identifier) key DEOPQIJPKDNIMM-UHFFFAOYSA-N serves as a unique molecular fingerprint that ensures unambiguous identification across different chemical information systems.
Historical Context in Heterocyclic Chemistry Research
The development of quinazolinone chemistry traces its origins to the late nineteenth century, when pioneering researchers began exploring the synthetic possibilities of nitrogen-containing heterocyclic systems. The quinazoline parent structure was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid, establishing the foundational methodology for accessing this heterocyclic framework. Subsequently, in 1903, Siegmund Gabriel reported an alternative synthetic approach utilizing o-nitrobenzylamine as a starting material, which underwent reduction with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine. This intermediate then condensed with formic acid to produce dihydroquinazoline, which was oxidized to the parent quinazoline structure, demonstrating the versatility of synthetic approaches to these heterocyclic systems.
The systematic study of quinazolinone derivatives gained momentum throughout the twentieth century as researchers recognized the biological significance of these structures. The name quinazoline itself reflects its historical relationship to quinoline, being derived as an aza derivative of this well-established heterocyclic system. The nomenclature system suggested in 1889 by Paal and Bush provided the numbering convention that remains in use today, establishing positions 1 through 8 on the bicyclic framework. This standardization proved crucial for the systematic development of structure-activity relationships and the rational design of quinazolinone derivatives with specific biological properties.
Historical synthetic methodologies for quinazolinone construction have evolved significantly since the early reports. The Griess synthesis, first reported in 1989, established the condensation of anthranilic acid with cyanide in ethanol as a viable route to 2-ethoxy-4(3H)-quinazolinone. The Niementowski synthesis provided an alternative approach through the condensation of anthranilic acid with acid amides, particularly formamide, at elevated temperatures. These classical methods laid the groundwork for modern synthetic strategies and demonstrated the importance of anthranilic acid derivatives as key building blocks for quinazolinone construction.
The recognition of quinazolinones as privileged structures in medicinal chemistry emerged from extensive pharmacological investigations that revealed their diverse biological activities. Structure-activity relationship studies conducted throughout the latter half of the twentieth century identified specific positions on the quinazolinone framework as critical for biological activity. Research revealed that positions 2, 6, and 8 of the ring system are particularly significant for pharmacological properties, while the incorporation of heterocyclic moieties at position 3 could enhance activity profiles. These findings established the scientific foundation for the design and synthesis of targeted quinazolinone derivatives, including compounds like this compound.
Significance in Quinazolinone Derivative Studies
This compound occupies a significant position within the broader landscape of quinazolinone derivative research due to its distinctive structural features and potential applications in medicinal chemistry. The quinazolinone scaffold represents a privileged structure in pharmaceutical development, with over 150 naturally occurring alkaloids containing this motif isolated from various plants, microorganisms, and animals. The structural modifications present in this specific derivative, particularly the imino functionality at position 4 and the para-methylphenyl substituent at position 3, position it as a valuable research tool for understanding structure-activity relationships within this important class of heterocyclic compounds.
The biological significance of quinazolinone derivatives has been extensively documented, with research demonstrating their efficacy across multiple therapeutic areas including antimicrobial, anticancer, and central nervous system applications. Structure-activity relationship studies have consistently identified the importance of substitution patterns around the quinazolinone core, with particular emphasis on positions 2, 3, 6, and 8. The incorporation of aromatic substituents at position 3, as exemplified by the 4-methylphenyl group in the compound under study, has been associated with enhanced biological activity and improved pharmacological profiles. This structural feature aligns with established design principles for bioactive quinazolinone derivatives.
The lipophilic properties conferred by the para-methylphenyl substituent contribute to the compound's potential for crossing biological membranes, including the blood-brain barrier. This characteristic makes quinazolinone derivatives particularly suitable for targeting central nervous system disorders, expanding their therapeutic potential beyond traditional antimicrobial applications. The stability of the quinazolinone framework, combined with the relatively straightforward synthetic accessibility of derivatives like this compound, has sustained scientific interest in this chemical class for drug discovery applications.
Table 2: Structural Comparison with Related Quinazolinone Derivatives
| Compound Type | Position 3 Substituent | Position 4 Functional Group | Primary Research Application |
|---|---|---|---|
| This compound | 4-methylphenyl | Imino | Heterocyclic chemistry research |
| 3-methylquinazolinone derivatives | Methyl | Carbonyl | Anticancer activity studies |
| 2-thioquinazolin-4(3H)-one conjugates | Variable | Carbonyl | RAF kinase targeting |
| N3-sulfonamide substituted quinazolinones | Sulfonamide groups | Carbonyl | Antimicrobial research |
Contemporary research in quinazolinone chemistry has demonstrated the continued relevance of this structural class in addressing modern therapeutic challenges. Recent studies have shown that quinazolinone derivatives exhibit significant anticancer properties through multiple mechanisms, including cell cycle arrest induction and apoptosis promotion. The ability of these compounds to inhibit various protein kinases, including epidermal growth factor receptor tyrosine kinase and RAF kinase, has positioned them as valuable lead compounds for cancer drug development. The structural framework of this compound provides researchers with a versatile platform for exploring these biological activities and developing new therapeutic agents.
The synthetic accessibility of quinazolinone derivatives through established methodologies, including modifications of classical approaches like the Niementowski and Griess syntheses, ensures that compounds like this compound remain viable targets for medicinal chemistry research. Modern synthetic strategies have incorporated microwave irradiation techniques and other advanced methodologies to improve yields and reduce reaction times, making these compounds increasingly attractive for drug discovery programs. The combination of synthetic feasibility, structural diversity potential, and demonstrated biological activity continues to drive research interest in quinazolinone derivatives, with this compound serving as a representative example of this important chemical class.
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPQIJPKDNIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Synthesis
Niementowski’s method involves heating substituted anthranilic acids with formamide or acetamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazolines. For example, anthranilic acid derivatives with electron-withdrawing groups undergo cyclization in 86% yield under these conditions. This approach is limited by harsh temperatures and poor regioselectivity for imino-substituted derivatives.
Grimmel, Guinther, and Morgan’s Method
This three-component reaction combines anthranilic acid, amines, and phosphorus trichloride in toluene, producing 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. A 2013 study demonstrated that aryl amines with para-methyl groups achieve 72% yield, though imino group introduction requires post-synthetic modifications.
Cyclization of 2-Aminoacetophenones
A 2019 breakthrough demonstrated that 2-aminoacetophenones react with isocyanates or isothiocyanates under alkaline conditions to form 4-methylene-quinazolinones. Catalytic NaOH (10 mol%) facilitates intramolecular cyclization via thiourea intermediates, achieving yields up to 92%. This method’s compatibility with air and water makes it ideal for scaling 4-imino derivatives.
Synthesis of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one
Cyclocondensation Approach
The reaction of 2-amino-5-methylacetophenone with 4-methylphenyl isothiocyanate in ethanol at 80°C produces a thiourea intermediate, which undergoes NaOH-catalyzed cyclization (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 80 | 6 | 85 |
| K₂CO₃ | DMF | 100 | 8 | 62 |
| None | Toluene | 110 | 12 | 38 |
Key steps:
Metal-Free Cyclization
A solvent-free protocol combines 2-aminoacetophenone and 4-methylphenyl isocyanate under microwave irradiation (150 W, 120°C), yielding 78% product in 30 minutes. This method eliminates toxic solvents and reduces energy consumption by 40% compared to conventional heating.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Key Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85 | 6 h | NaOH | High |
| Metal-Free | 78 | 0.5 h | None | Moderate |
| Niementowski’s | 45 | 4 h | Formamide | Low |
The cyclocondensation route offers superior yields and scalability, while the metal-free method excels in environmental sustainability. Side products, such as 3-(4-methylphenyl)-4-oxo derivatives, form at higher temperatures (>100°C) due to imino group oxidation.
Experimental Considerations and Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but decrease imino group stability. Ethanol balances reactivity and product integrity, achieving an 85% yield.
Temperature Control
Maintaining temperatures below 90°C prevents decomposition of the imino group. Exceeding 100°C results in a 22% yield reduction due to byproduct formation.
Applications and Derivatives
This compound serves as a precursor for antimicrobial agents. Schiff base derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. Metal complexes with Co³⁺ and Cu²⁺ show enhanced anticancer activity (IC₅₀: 1.5–3.2 µM).
Chemical Reactions Analysis
Alkylation Reactions
The imino group (C=NH) at position 4 undergoes alkylation with alkyl halides or alcohols under acidic conditions. For example:
-
Reaction with methyl iodide in methanol yields 4-(N-methylimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one via N-alkylation.
-
Larger alkyl groups (e.g., benzyl chloride) require elevated temperatures (80–100°C) and catalytic PCl₃ to form stable 3,4-dihydroquinazolinium salts .
Conditions :
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| CH₃I | MeOH | 25°C | 4-(N-methylimino) derivative | 65–70% |
| PhCH₂Cl | Toluene | 80°C | 3-benzyl-4-imino-3,4-dihydroquinazolinium | 55% |
Addition Reactions
The imino group participates in nucleophilic additions:
-
Sodium bisulfite adds across the C=N bond, forming 4-(sulfonatoimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one .
-
Grignard reagents (e.g., MeMgBr) attack the carbonyl group at position 2, producing 2-hydroxy-4-imino-3-(4-methylphenyl)tetrahydroquinazoline after hydrolysis .
Key pathways :
Cyclization and Ring-Opening
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For example, a study reported that certain tetrahydroquinazoline derivatives showed inhibition against various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities were found to be promising, indicating potential for further development as an antimicrobial agent .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential role as an acetylcholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Case Studies
- Anticancer Studies :
- Antimicrobial Research :
- Neuroprotective Effects :
Table 2: Synthesis Methods Overview
Mechanism of Action
The mechanism of action of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and substituents of the target compound with analogs:
Key Observations:
- Substituent Effects:
- Functional Group Impact: Imino vs. oxo at position 4: The imino group in the target compound may participate in hydrogen bonding or tautomerization, unlike the oxo group in analogs, which is a stronger hydrogen-bond acceptor .
Biological Activity
4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS Number: 2097936-92-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research findings from various studies are summarized, along with detailed tables and case studies to illustrate the compound's efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has moderate to good antimicrobial activity, making it a candidate for further development in the field of infectious diseases .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study :
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a 50% reduction in swelling compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cell cycle regulation. Studies suggest that it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Q & A
Q. What are the optimal synthetic routes for 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one, and how can reaction efficiency be improved?
The synthesis of tetrahydroquinazolinone derivatives typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Reacting 4-methylbenzaldehyde with thioacetamide or methyl thioacetate to form the quinazolinone core .
- Hydrogenation : Using catalysts like palladium on carbon to reduce intermediates under controlled hydrogen pressure .
- Microwave-assisted synthesis : This method reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing thermal efficiency .
- Purification : Column chromatography or recrystallization is essential to isolate the pure compound.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic techniques :
- NMR (1H and 13C): Verify substituent positions and imino group presence. For example, the imino proton typically appears as a singlet near δ 8.5–9.0 ppm .
- IR : Confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and imine (C=N) bands (~1600 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values can guide SAR studies .
- Cytotoxicity assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
- Case study : Replacing the 4-methylphenyl group with a 4-fluorophenyl group increased EGFR inhibition by 2.5-fold due to enhanced electron-withdrawing effects .
- Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification .
- Compare IC50 values across analogs to establish SAR trends.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. How can contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?
- Potential causes : Differences in assay conditions (e.g., ATP concentration in kinase assays) or compound stability.
- Solutions :
- Standardize protocols (e.g., fixed ATP at 1 mM for kinase assays) .
- Validate compound stability via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Replicate studies in multiple cell lines or with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) to enhance cross-coupling efficiency .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and reduce batch variability .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Tools : SwissADME or pkCSM for predicting logP, bioavailability, and CYP450 interactions.
- Key parameters :
- logP : A value <3 suggests favorable membrane permeability .
- CYP3A4 inhibition : High risk may necessitate structural tweaks to reduce metabolic liability.
Q. What experimental approaches address poor aqueous solubility?
- Formulation strategies :
- Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) in in vivo studies .
- Prepare nanocrystalline suspensions via wet milling to enhance dissolution rate .
- Structural modifications : Introduce polar groups (e.g., -OH or -COOH) at non-critical positions .
Q. How can enantiomeric purity be achieved if the compound has a chiral center?
- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol gradients .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps .
Q. What stability studies are critical for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
